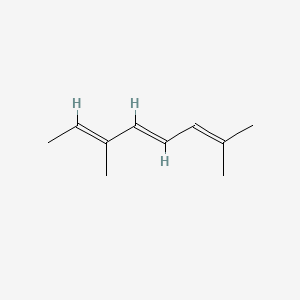

2,6-Dimethylocta-2,4,6-triene

描述

Synthetic Routes

The two primary synthetic pathways to 2,6-dimethyl-2,4,6-octatriene (B1666886) are pyrolysis and photochemical isomerization. Each of these routes offers distinct advantages and challenges in terms of reaction control, product distribution, and scalability.

The thermal isomerization of α-pinene, a readily available bicyclic monoterpene, is a well-established method for the production of a mixture of acyclic terpenes, including 2,6-dimethyl-2,4,6-octatriene. This process involves the cleavage of the strained cyclobutane (B1203170) ring within the α-pinene structure at elevated temperatures.

Flash vacuum pyrolysis (FVP) is a powerful technique for studying unimolecular gas-phase reactions at high temperatures and low pressures. The pyrolysis of α-pinene under FVP conditions proceeds through a complex series of rearrangements. The initial and crucial step is the thermally induced cleavage of the C1-C6 and C5-C7 bonds of the cyclobutane ring. This process is believed to occur via a concerted retro-ene reaction mechanism.

The retro-ene reaction is a pericyclic process involving a six-membered transition state. In the case of α-pinene, the reaction is thought to be initiated by the homolytic cleavage of the strained C1-C6 bond, leading to a diradical intermediate. This intermediate then undergoes a hydrogen shift and subsequent bond reorganization to open the four-membered ring, ultimately yielding a mixture of acyclic trienes, including various isomers of ocimene and allo-ocimene (2,6-dimethyl-2,4,6-octatriene). The high temperatures employed in FVP provide the necessary activation energy for this ring-opening process, while the low pressure minimizes intermolecular collisions and subsequent side reactions, thus favoring the unimolecular retro-ene pathway.

The yield and selectivity of 2,6-dimethyl-2,4,6-octatriene from the pyrolysis of α-pinene are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, pressure, and contact time.

Research into the flash vacuum thermolysis of pinane (B1207555) derivatives has shown that specific conditions can favor the formation of allo-ocimene. For instance, pyrolysis of α-pinene at a temperature of 750°C and a pressure of 5 x 10⁻² mmHg has been reported to yield a mixture containing allo-ocimene. To enhance the conversion of the starting material, the pyrolysis tube can be filled with an inert material like silica, which increases the surface area and the contact time of the reactant in the hot zone.

| Parameter | Condition | Effect on Yield and Selectivity of 2,6-Dimethyl-2,4,6-octatriene |

| Temperature | 750°C | Promotes the retro-ene ring-opening reaction, leading to the formation of a mixture of ocimene and allo-ocimene. |

| Pressure | 5 x 10⁻² mmHg | Low pressure favors unimolecular reactions and minimizes side reactions, enhancing the selectivity towards the desired trienes. |

| Contact Time | Increased by packing the pyrolysis tube with silica | Leads to a higher conversion of α-pinene, potentially increasing the overall yield of the product mixture. |

It is important to note that the pyrolysis of α-pinene typically results in a mixture of isomers, and further purification steps such as fractional distillation are necessary to isolate pure 2,6-dimethyl-2,4,6-octatriene.

Photochemical methods provide an alternative route to 2,6-dimethyl-2,4,6-octatriene, often offering higher selectivity and milder reaction conditions compared to pyrolytic techniques. These methods rely on the absorption of light by a precursor molecule, which leads to an excited electronic state that can then undergo isomerization to the desired product.

The direct irradiation of a suitable precursor with ultraviolet (UV) light can induce photoisomerization to 2,6-dimethyl-2,4,6-octatriene. While specific precursors for the direct synthesis of 2,6-dimethyl-2,4,6-octatriene are not extensively detailed in readily available literature, theoretical studies on the closely related 2,4,6-octatriene provide insights into the possible isomerization pathways.

Upon absorption of UV radiation, the precursor molecule is promoted to an excited singlet state (S1). From this excited state, the molecule can undergo geometric isomerization around the double bonds. This process often involves reaching a conical intersection, a point on the potential energy surface where the ground and excited states are degenerate, allowing for efficient non-radiative decay back to the ground electronic state in a different isomeric form. The specific isomer of 2,6-dimethyl-2,4,6-octatriene obtained would depend on the structure of the precursor and the specific excited state dynamics.

In sensitized photochemical reactions, a sensitizer (B1316253) molecule absorbs the light energy and then transfers it to the precursor molecule, promoting it to an excited triplet state. This approach can often lead to different product distributions compared to direct irradiation, as the triplet state has different reactivity and a longer lifetime than the singlet excited state.

While specific examples of sensitized photochemical synthesis of 2,6-dimethyl-2,4,6-octatriene are not prominently reported, the general principles of photosensitization are applicable. A suitable sensitizer with a triplet energy higher than that of the precursor would be chosen. Upon excitation, the sensitizer would undergo intersystem crossing to its triplet state and then transfer this energy to the precursor molecule. The resulting triplet state of the precursor would then have sufficient time to undergo conformational changes and isomerization before decaying back to the ground state as the desired 2,6-dimethyl-2,4,6-octatriene isomer. The choice of sensitizer is crucial for the efficiency and outcome of the reaction.

Structure

3D Structure

属性

CAS 编号 |

3016-19-1 |

|---|---|

分子式 |

C10H16 |

分子量 |

136.23 g/mol |

IUPAC 名称 |

2,6-dimethylocta-2,4,6-triene |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3 |

InChI 键 |

GQVMHMFBVWSSPF-UHFFFAOYSA-N |

手性 SMILES |

C/C=C(\C)/C=C/C=C(C)C |

规范 SMILES |

CC=C(C)C=CC=C(C)C |

沸点 |

188.0 °C |

熔点 |

-28.0 °C |

物理描述 |

Colorless liquid; [Sigma-Aldrich MSDS] |

产品来源 |

United States |

Methodologies for the Preparation and Isolation of 2,6 Dimethyl 2,4,6 Octatriene

Synthetic Routes

Advanced Synthetic Strategies for Functionalized Derivatives (e.g., dialdehydes)

Advanced synthetic strategies are employed to create functionalized derivatives of triene systems, such as dialdehydes, which serve as crucial building blocks in organic synthesis. A notable example is the multi-step synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, a structural isomer of a 2,6-dimethyl-2,4,6-octatriene (B1666886) derivative. This process illustrates a sophisticated pathway involving several key transformations to construct the target dialdehyde (B1249045). google.comnih.gov

The synthesis begins with the reaction of acetaldehyde (B116499) diethyl acetal (B89532) and ethyl-(1-propenyl)-ether, catalyzed by ferric chloride or aluminum chloride, to produce 1,1,3-triethoxy-2-methyl-butane. google.com This intermediate then undergoes pyrolysis in the presence of isoquinoline (B145761) and p-toluenesulfonic acid to yield 1-methoxy-2-methyl-1,3-butadiene. google.com The subsequent steps involve the conversion of this diene into a phosphonium (B103445) salt, which is then condensed and hydrolyzed to generate the final dialdehyde product. google.com This route is valued for its operational simplicity and favorable yield under mild conditions. google.com

Table 1: Multi-step Synthesis of 2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde google.com

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Addition Reaction | Acetaldehyde diethyl acetal, ethyl-(1-propenyl)-ether, Ferric chloride or Aluminum chloride catalyst, -10°C to 0°C. | 1,1,3-Triethoxy-2-methyl-butane |

| 2 | Pyrolysis | Isoquinoline and p-Toluenesulfonic acid catalysts, 180-200°C. | 1-Methoxy-2-methyl-1,3-butadiene |

| 3 | Chlorination | Anhydrous ethanol, Cetyl-trimethyl ammonium (B1175870) bromide (phase transfer catalyst), Trichloroisocyanuric acid, -5°C to 0°C. | 4,4-Diethoxy-3-methyl-1-chlorobutene |

| 4 | Salt Formation | Triphenylphosphine, 60-65°C. | Phosphonium salt |

| 5 | Condensation & Hydrolysis | Hydrogen peroxide, Sodium carbonate solution (to maintain pH 8-10), 0-5°C; followed by acidic hydrolysis. | 2,7-Dimethyl-2,4,6-octatriene-1,8-dialdehyde |

Isolation and Purification Techniques for Research Applications

For research purposes, obtaining 2,6-dimethyl-2,4,6-octatriene in high purity is essential. This requires effective extraction from natural sources or separation from reaction mixtures, followed by meticulous purification.

Extraction Methodologies (e.g., Steam Distillation, Solvent Extraction)

Standard methods for extracting volatile, hydrophobic compounds like 2,6-dimethyl-2,4,6-octatriene from plant materials include steam distillation and solvent extraction. nih.govmdpi.com

Steam Distillation: This is a widely used technique for isolating essential oils from plant matter. google.com The process involves passing steam through the plant material, which allows the volatile compounds to vaporize at temperatures lower than their normal boiling points. mdpi.com The mixture of steam and volatile compounds is then condensed, and because compounds like alloocimene are insoluble in water, they can be readily separated from the aqueous phase (hydrosol). iastate.eduphytojournal.com The efficiency and chemical composition of the extracted oil can be influenced by the duration, temperature, and pressure of the distillation process. mdpi.com

Solvent Extraction: This method involves the use of an organic solvent to dissolve the target compounds from the plant matrix. nih.gov Solvents like hexane (B92381) are effective due to their ability to dissolve nonpolar compounds such as oils and terpenes while leaving polar components like proteins and sugars behind. aocs.org The process, often carried out in a Soxhlet apparatus, involves suspending the plant material in the solvent, followed by heating and filtration. nih.gov The solvent is then evaporated to yield the crude extract. nih.gov The choice of solvent is critical and depends on the polarity and solubility of the target molecule. mdpi.com

Chromatographic Purification Approaches

Following initial extraction or synthesis, purification is necessary to isolate 2,6-dimethyl-2,4,6-octatriene from other components.

Fractional Distillation: For purification of alloocimene, fractional distillation through an efficient column is a viable method. guidechem.com This technique separates compounds based on differences in their boiling points. To achieve high purity, repeated distillations, potentially under reduced pressure (e.g., at 15 mmHg), can be performed. guidechem.com A final distillation from sodium under a nitrogen atmosphere can remove residual water and reactive impurities. guidechem.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP) HPLC is a powerful technique for the analysis and purification of 2,6-dimethyl-2,4,6-octatriene. sielc.com This liquid chromatography method is scalable and can be adapted for preparative separation to isolate the compound or its impurities. sielc.com The separation is based on the differential partitioning of the compound between a nonpolar stationary phase and a polar mobile phase. sielc.com

Table 2: Example of HPLC Method for 2,6-Dimethyl-2,4,6-octatriene Purification sielc.com

| Parameter | Description |

| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mass-Spec Compatibility | Phosphoric acid can be replaced with formic acid |

| Application | Analytical separation and scalable for preparative isolation of impurities |

Reaction Chemistry and Mechanistic Investigations of 2,6 Dimethyl 2,4,6 Octatriene

Pericyclic Reactions

2,6-Dimethyl-2,4,6-octatriene (B1666886) serves as an important substrate for investigating various pericyclic reactions, owing to its conjugated π-electron system. These reactions are characterized by the continuous reorganization of electrons within a closed loop of interacting orbitals and are highly stereospecific.

Electrocyclic Transformations of 2,6-Dimethyl-2,4,6-octatriene Isomers

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound. Conversely, the reverse reaction involves the cleavage of a σ-bond to form a conjugated polyene. For 2,6-dimethyl-2,4,6-octatriene, this involves the interconversion between the open-chain triene and its corresponding 5,6-dimethyl-1,3-cyclohexadiene isomers.

Under thermal conditions, the electrocyclization of 2,6-dimethyl-2,4,6-octatriene isomers proceeds through a disrotatory ring closure. In a disrotatory process, the terminal p-orbitals of the conjugated system rotate in opposite directions (one clockwise, one counter-clockwise) to form the new σ-bond. This stereospecificity is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the triene in its electronic ground state.

The stereochemical outcome of the thermal reaction is dependent on the geometry of the starting triene isomer. For instance, (2E,4Z,6E)-2,4,6-octatriene undergoes a disrotatory ring closure to exclusively yield cis-5,6-dimethyl-1,3-cyclohexadiene. libretexts.orgstereoelectronics.orglibretexts.org In contrast, the thermal cyclization of (2E,4Z,6Z)-2,4,6-octatriene produces trans-5,6-dimethyl-1,3-cyclohexadiene. libretexts.orglibretexts.org

Table 1: Stereochemical Outcome of Thermal Electrocyclization of 2,6-Dimethyl-2,4,6-octatriene Isomers

| Starting Isomer | Reaction Condition | Mode of Ring Closure | Product |

| (2E,4Z,6E)-2,4,6-octatriene | Heat (Δ) | Disrotatory | cis-5,6-dimethyl-1,3-cyclohexadiene |

| (2E,4Z,6Z)-2,4,6-octatriene | Heat (Δ) | Disrotatory | trans-5,6-dimethyl-1,3-cyclohexadiene |

When subjected to photochemical conditions (irradiation with ultraviolet light), the stereochemical course of the electrocyclization of 2,6-dimethyl-2,4,6-octatriene isomers is reversed. This is because the absorption of a photon promotes an electron from the HOMO to the lowest unoccupied molecular orbital (LUMO), which then becomes the new HOMO of the excited state. The symmetry of this excited-state HOMO dictates a conrotatory ring closure.

In a conrotatory process, the terminal p-orbitals rotate in the same direction (both clockwise or both counter-clockwise) to form the new σ-bond. Consequently, the photochemical cyclization of (2E,4Z,6E)-2,4,6-octatriene yields trans-5,6-dimethyl-1,3-cyclohexadiene. libretexts.org This outcome is opposite to that observed under thermal conditions.

Table 2: Stereochemical Outcome of Photochemical Electrocyclization of (2E,4Z,6E)-2,4,6-octatriene

| Starting Isomer | Reaction Condition | Mode of Ring Closure | Product |

| (2E,4Z,6E)-2,4,6-octatriene | Light (hν) | Conrotatory | trans-5,6-dimethyl-1,3-cyclohexadiene |

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding and predicting the stereoselectivity of pericyclic reactions. The stereochemical outcome of an electrocyclic reaction is determined by the symmetry of the frontier molecular orbital involved, which is the HOMO. libretexts.org

For a conjugated triene like 2,4,6-octatriene, which has six π-electrons, the ground-state HOMO (ψ₃) has terminal lobes with the same phase on the same side of the molecule. To achieve constructive overlap and form a σ-bond, these lobes must rotate in opposite directions, which corresponds to a disrotatory motion. libretexts.org This is precisely what is observed in the thermal electrocyclization of 2,6-dimethyl-2,4,6-octatriene isomers.

Under photochemical conditions, an electron is promoted to the LUMO (ψ₄), which then becomes the HOMO of the excited state. The terminal lobes of ψ₄ have opposite phases on the same side of the molecule. To achieve bonding overlap, these lobes must rotate in the same direction, leading to a conrotatory motion. libretexts.org Thus, FMO theory successfully explains the reversal of stereoselectivity between thermal and photochemical electrocyclic reactions.

Electrocyclic reactions are reversible, and the position of the equilibrium is influenced by thermodynamic factors. In the case of the interconversion between conjugated trienes and cyclohexadienes, the equilibrium generally favors the cyclic product. libretexts.org This is because the formation of a stable σ-bond at the expense of a π-bond is enthalpically favorable.

Diels-Alder Cycloadditions Involving 2,6-Dimethyl-2,4,6-octatriene

The Diels-Alder reaction is a [4+2] cycloaddition, a powerful and widely used method for the formation of six-membered rings. wikipedia.org In this reaction, a conjugated diene (the 4π component) reacts with a dienophile (the 2π component) in a concerted fashion. 2,6-Dimethyl-2,4,6-octatriene, with its conjugated triene system, can potentially act as the diene component in Diels-Alder reactions.

For an acyclic diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. masterorganicchemistry.com While the s-trans conformation is often more stable due to reduced steric hindrance, the two conformers are typically in rapid equilibrium. masterorganicchemistry.com The presence of methyl groups on the triene backbone of 2,6-dimethyl-2,4,6-octatriene can influence the conformational equilibrium and the reactivity of the diene.

Detailed research findings on specific Diels-Alder reactions of 2,6-dimethyl-2,4,6-octatriene are sparse in the provided search results. However, there is mention of its reaction with maleic anhydride (B1165640) and its use in the formation of poly(alloocimene) adducts. googleapis.comchegg.comacs.org The reactivity in these cycloadditions would be influenced by the electronic nature of the dienophile, with electron-withdrawing groups on the dienophile generally accelerating the reaction. wikipedia.org

2,6-Dimethyl-2,4,6-octatriene as a Reactive Diene Component

As a conjugated polyene, 2,6-dimethyl-2,4,6-octatriene is an excellent substrate for cycloaddition reactions, most notably the Diels-Alder reaction. In this context, it serves as the 4π-electron component (the diene). The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a 2π-electron component, known as a dienophile. nih.gov

The reactivity of 2,6-dimethyl-2,4,6-octatriene in these reactions is influenced by the electronic nature of its substituents. The two methyl groups are electron-donating, which increases the electron density of the π-system, making the diene more nucleophilic and generally accelerating the reaction with electron-poor dienophiles. The molecule contains two overlapping diene systems (C2-C5 and C4-C7), offering multiple potential sites for cycloaddition.

Stereochemical Outcomes and Regioselectivity in Cycloadditions

Diels-Alder reactions are characterized by their high degree of stereospecificity and regioselectivity.

Stereochemistry : The reaction is a syn addition with respect to both the diene and the dienophile, meaning the stereochemistry of the reactants is preserved in the product. For example, substituents that are cis on the dienophile will remain cis in the cyclohexene (B86901) product.

Regioselectivity : When an unsymmetrical diene reacts with an unsymmetrical dienophile, the question of which end of the diene bonds to which end of the dienophile arises. This is known as regioselectivity. masterorganicchemistry.comlibretexts.org The outcome is governed by the electronic effects of the substituents on both components. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile direct the regiochemistry by creating partial positive and negative charges on the terminal carbons, which align favorably in the transition state. youtube.comyoutube.com

For 2,6-dimethyl-2,4,6-octatriene, the methyl groups influence the orientation of the cycloaddition. In general, dienes with a substituent at the C2 position (like the methyl group at C2 in the C2-C5 diene system) tend to favor the "para" adduct, while substituents at the C1 position favor the "ortho" adduct. masterorganicchemistry.com The precise outcome depends on the specific dienophile used and the reaction conditions.

| Diene System | Substituent Position | Predicted Major Product Regioisomer |

| C2-C5 | Methyl at C2 (internal) | "Para" (1,4-adduct) |

| C4-C7 | Methyl at C6 (terminal) | "Ortho" (1,2-adduct) |

This table outlines the generally predicted regiochemical outcomes based on established principles of Diels-Alder reactions with substituted dienes.

Other Concerted Pericyclic Processes (e.g., Sigmatropic, Ene Reactions)

Beyond cycloadditions, the conjugated π-system of 2,6-dimethyl-2,4,6-octatriene is amenable to other pericyclic reactions.

Electrocyclic Reactions : As a conjugated triene, it can undergo a thermally or photochemically induced electrocyclic reaction to form a substituted cyclohexadiene. These reactions are highly stereospecific. According to the Woodward-Hoffmann rules, a 6π-electron system like this triene will undergo a disrotatory ring closure under thermal conditions and a conrotatory closure under photochemical conditions. libretexts.org The specific stereoisomer of the starting triene dictates the stereochemistry of the resulting dimethyl-substituted cyclohexadiene. For instance, thermal cyclization of (2E,4Z,6E)-2,4,6-octatriene yields cis-5,6-dimethyl-1,3-cyclohexadiene. libretexts.org

Sigmatropic Rearrangements : These are concerted reactions where a sigma-bonded atom or group migrates across a π-electron system. libretexts.orglibretexts.orgyoutube.comyoutube.comyoutube.com For a conjugated triene, a libretexts.orgyoutube.com-hydride shift is a possible sigmatropic rearrangement. This process involves the migration of a hydrogen atom from one of the methyl groups to the terminal carbon of the triene system through a six-membered, cyclic transition state.

Ene Reactions : The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). While less commonly discussed for simple trienes, hydrogens on the methyl groups of 2,6-dimethyl-2,4,6-octatriene are allylic to the triene system and could potentially participate in intramolecular or intermolecular ene reactions under appropriate thermal conditions.

Oxidative Transformations and Product Diversification

The three carbon-carbon double bonds in 2,6-dimethyl-2,4,6-octatriene are susceptible to oxidation, leading to a diverse array of oxygenated products depending on the reagents and conditions employed.

Formation of Epoxides and Other Oxygenated Species

The oxidation of 2,6-dimethyl-2,4,6-octatriene can yield several classes of oxygenated compounds.

Epoxides : Reaction with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of epoxides (oxiranes). libretexts.orgvisualizeorgchem.comlibretexts.org This reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the double bond. Given the three double bonds in the molecule, this can lead to a mixture of mono-, di-, and tri-epoxides. The relative reactivity of the double bonds towards epoxidation is influenced by steric hindrance and electronic effects from the methyl groups.

Vicinal Diols : Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, basic potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com These reactions also proceed through a concerted, cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of a double bond, forming a cis-diol. As with epoxidation, selective dihydroxylation of one double bond over the others presents a synthetic challenge.

Reagent Specificity in Oxidation Reactions

The choice of oxidizing agent is critical in determining the reaction outcome. The different double bonds in the polyene may exhibit different reactivities, allowing for a degree of reagent-controlled selectivity.

| Reagent(s) | Typical Conditions | Primary Product(s) | Key Characteristics |

| m-CPBA | Aprotic solvent (e.g., CH₂Cl₂) | Epoxides | Stereospecific; forms oxirane ring. |

| OsO₄, NMO | Acetone/water | cis-Vicinal Diols | High selectivity for syn-diols; OsO₄ is toxic and expensive, so catalytic amounts are used with a co-oxidant (NMO). masterorganicchemistry.comkhanacademy.org |

| Cold, basic KMnO₄ | Water, low temp. | cis-Vicinal Diols | Less selective than OsO₄; over-oxidation to cleaved products is possible if conditions are not controlled. |

| Hot, acidic KMnO₄ | Acid, heat | Cleavage Products (Ketones/Carboxylic Acids) | Strong oxidation cleaves the C=C bond. |

Reductive Chemistry

The double bonds in 2,6-dimethyl-2,4,6-octatriene can be reduced to single bonds, typically through catalytic hydrogenation. This process involves the addition of hydrogen (H₂) across the double bonds in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and nickel. The complete hydrogenation of all three double bonds in 2,6-dimethyl-2,4,6-octatriene yields the fully saturated alkane, 2,6-dimethyloctane (B150249).

Achieving selective reduction of a conjugated system is a significant challenge in organic synthesis. organic-chemistry.orgresearchgate.netrsc.org Depending on the catalyst and reaction conditions, it may be possible to achieve partial reduction. For example, catalysts can sometimes be poisoned (e.g., Lindlar's catalyst) to reduce alkynes to cis-alkenes, and similar principles of catalyst modification can be applied to control the hydrogenation of polyenes, potentially allowing for the isolation of dimethyl-octadienes or -octenes.

Catalytic Hydrogenation for Saturated Analogues

The catalytic hydrogenation of 2,6-dimethyl-2,4,6-octatriene is a reduction reaction that converts the unsaturated triene into its saturated analogue, 2,6-dimethyloctane. This process involves the addition of hydrogen (H₂) across the three double bonds in the molecule in the presence of a metal catalyst. The reaction is thermodynamically favorable as it leads to the formation of a more stable, lower-energy saturated alkane.

The hydrogenation process is heterogeneous, occurring on the surface of a metal catalyst. The generally accepted mechanism involves the adsorption of both the alkene and molecular hydrogen onto the catalyst surface. This interaction weakens the pi bonds of the alkene and the H-H bond, facilitating the stepwise addition of hydrogen atoms to the carbon atoms of the double bonds. Given the conjugated nature of 2,6-dimethyl-2,4,6-octatriene, the hydrogenation can proceed in a stepwise manner until all three double bonds are saturated.

Commonly employed catalysts for the complete hydrogenation of alkenes and polyenes to alkanes include platinum, palladium, and nickel. libretexts.org These metals are typically used in a finely divided form to maximize the surface area for catalysis. Preparations such as platinum(IV) oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), and Raney nickel are widely utilized. libretexts.org Raney nickel, a porous nickel catalyst, is particularly effective for various hydrogenation reactions, including the reduction of unsaturated compounds. researchgate.netcore.ac.ukmdpi.com

While the complete hydrogenation of 2,6-dimethyl-2,4,6-octatriene to 2,6-dimethyloctane is a standard transformation, specific research findings detailing optimized conditions and yields for this particular compound are not extensively documented in readily available literature. However, based on general knowledge of similar reactions, typical conditions can be inferred.

| Catalyst | Typical Solvent | Typical Temperature (°C) | Typical Hydrogen Pressure (atm) | Product |

|---|---|---|---|---|

| Raney Nickel | Ethanol, Hexane (B92381) | 25–150 | 1–100 | 2,6-Dimethyloctane |

| Platinum(IV) Oxide (Adams' Catalyst) | Ethanol, Acetic Acid | 20–50 | 1–4 | 2,6-Dimethyloctane |

| Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | 25–80 | 1–50 | 2,6-Dimethyloctane |

This table represents typical conditions for the catalytic hydrogenation of conjugated polyenes to their corresponding saturated alkanes based on general literature. Specific optimized conditions for 2,6-dimethyl-2,4,6-octatriene may vary.

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of conjugated polyenes like 2,6-dimethyl-2,4,6-octatriene is dominated by addition reactions rather than substitution reactions. This is due to the presence of electron-rich pi systems in the double bonds, which are susceptible to attack by electrophiles, and the absence of a suitable leaving group on an sp³-hybridized carbon, which is a prerequisite for typical nucleophilic substitution reactions. A thorough review of the scientific literature does not yield specific examples of electrophilic or nucleophilic substitution reactions for 2,6-dimethyl-2,4,6-octatriene. Instead, the compound is expected to undergo electrophilic and nucleophilic addition reactions.

Electrophilic Reactions:

| Reaction Type | Substrate Feature | Typical Reagent | Intermediate | Product Type | Relevance to 2,6-Dimethyl-2,4,6-octatriene |

|---|---|---|---|---|---|

| Electrophilic Addition | π-bonds of the conjugated system | HBr, Cl₂, H₂O/H⁺ | Resonance-stabilized carbocation | Addition Product | Expected primary reaction pathway. |

| Electrophilic Substitution | C-H bond on an sp² carbon | (Requires specific activating conditions not typical for acyclic polyenes) | (Hypothetical) | Substitution Product | Not a characteristic reaction; no documented examples found. |

Nucleophilic Reactions:

Simple alkenes and polyenes, being electron-rich, are generally not susceptible to attack by nucleophiles. Nucleophilic attack on a carbon-carbon double or triple bond typically requires the presence of an electron-withdrawing group conjugated with the pi system, which makes one of the carbons electrophilic enough to be attacked by a nucleophile. This is seen in α,β-unsaturated carbonyl compounds in reactions like the Michael addition. oxfordsciencetrove.comwikipedia.org 2,6-Dimethyl-2,4,6-octatriene lacks such an activating group.

Nucleophilic substitution reactions, such as Sₙ1 and Sₙ2, require a leaving group attached to an sp³-hybridized carbon atom. Since all carbons in the backbone of 2,6-dimethyl-2,4,6-octatriene are sp²-hybridized, and there are no leaving groups present, nucleophilic substitution is not a feasible reaction pathway. Nucleophilic aromatic substitution is also not relevant as the molecule is not aromatic.

| Reaction Type | Substrate Requirement | Typical Reagent | Product Type | Relevance to 2,6-Dimethyl-2,4,6-octatriene |

|---|---|---|---|---|

| Nucleophilic Addition (Conjugate) | Electron-withdrawing group conjugated to the π-system | Grignard reagents, Enolates | Addition Product | Unlikely due to the lack of an activating group. |

| Nucleophilic Substitution | Leaving group on an sp³-hybridized carbon | Halides, Tosylates | Substitution Product | Not feasible as the substrate lacks the required structural features. |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like 2,6-dimethyl-2,4,6-octatriene (B1666886). Different ionization techniques offer complementary information regarding the molecule's mass and structural features.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. shimadzu.com This fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries for identification. nih.gov For 2,6-dimethyl-2,4,6-octatriene (molecular weight: 136.23 g/mol ), the EI mass spectrum is characterized by several key fragment ions. nist.govnist.gov

The molecular ion peak ([M]⁺˙) at m/z 136 is often observable, confirming the molecular weight. However, due to the molecule's instability upon ionization, this peak may be of low intensity. nih.gov The fragmentation is dominated by cleavages at positions allylic to the double bonds and the loss of small alkyl groups. researchgate.net

A common fragmentation pathway for terpenes involves the loss of a methyl group (CH₃•), resulting in a significant ion at m/z 121 ([M-15]⁺). researchgate.net Further fragmentation can lead to other characteristic ions. The base peak, which is the most intense peak in the spectrum, provides a key identifier for the compound.

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 136 | [C₁₀H₁₆]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [M-CH₃]⁺ | Loss of a methyl group |

| 93 | [C₇H₉]⁺ | Common fragment in monoterpenes, often formed from the m/z 121 ion researchgate.net |

| 79 | [C₆H₇]⁺ | Represents a smaller, stable cyclic or acyclic fragment |

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique well-suited for less polar and thermally stable compounds. wikipedia.org Unlike EI, APCI typically preserves the molecular ion, providing clear molecular weight information with minimal fragmentation. acs.orgnih.gov

The ionization mechanism in APCI involves a corona discharge that ionizes the solvent vapor and nebulizer gas (e.g., nitrogen). wikipedia.org These primary ions then react with analyte molecules in the gas phase through ion-molecule reactions. acs.org For unsaturated hydrocarbons like 2,6-dimethyl-2,4,6-octatriene, the most common ionization pathway in positive-ion mode is proton transfer, leading to the formation of a protonated molecule, [M+H]⁺. acs.orgnih.gov

The choice of solvent is critical as it also acts as the chemical ionization reagent gas. acs.org Solvents such as pentane (B18724) and hexane (B92381) have been shown to be effective for ionizing unsaturated hydrocarbons, typically yielding the [M+H]⁺ ion with little to no fragmentation. nih.govresearchgate.net This makes APCI a valuable tool for determining the molecular weight of the compound, complementing the structural information gained from EI-MS. shimadzu.com

Differentiating between the various geometric isomers (e.g., (4E,6E), (4E,6Z), (4Z,6Z)) of 2,6-dimethyl-2,4,6-octatriene and its structural isomers using mass spectrometry alone is challenging. The EI mass spectra of cis-trans isomers are often very similar, with only minor variations in the relative intensities of fragment ions, which may not be sufficient for unambiguous identification. researchgate.net

For definitive isomer differentiation, MS is almost always coupled with a separation technique. The most common approach is Gas Chromatography (GC-MS), where isomers are separated based on their different retention times before entering the mass spectrometer. mdpi.com Advanced MS-based techniques can also aid in differentiation. Ion Mobility-Mass Spectrometry (IM-MS), for instance, separates ions in the gas phase based on their size, shape, and charge (collisional cross-section), allowing for the potential separation of isomers that are not resolved chromatographically. nih.gov Other strategies include specialized fragmentation techniques or online derivatization reactions that produce isomer-specific product ions. nih.govnih.gov

Chromatographic Techniques for Separation and Identification

Due to the complexity of natural extracts where 2,6-dimethyl-2,4,6-octatriene is often found, chromatographic separation is essential prior to detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the analysis of volatile compounds in complex mixtures such as essential oils. nih.govmdpi.comnih.gov In this technique, the sample is vaporized and passed through a long capillary column. Components of the mixture, including the various isomers of 2,6-dimethyl-2,4,6-octatriene, are separated based on their boiling points and differential interactions with the column's stationary phase. uokerbala.edu.iq

After separation, each compound elutes from the column at a characteristic retention time and is introduced directly into the ion source of the mass spectrometer (typically an EI source). mdpi.com The resulting mass spectrum provides a fingerprint for identification. A compound is confidently identified by matching both its experimental retention time and its mass spectrum with those of an authentic reference standard or with entries in a validated spectral library, such as the NIST Mass Spectral Library. mdpi.commdpi.com The use of Kovats retention indices (KI) provides an additional layer of confirmation that is less dependent on the specific instrumental conditions. mdpi.com

Vibrational Spectroscopy for Functional Group Analysis (e.g., ATR-IR)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of liquid or solid samples. The spectrum of 2,6-dimethyl-2,4,6-octatriene is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. spectrabase.com

The key structural features of 2,6-dimethyl-2,4,6-octatriene are its conjugated polyene system (C=C bonds) and its methyl groups (C-H bonds). The analysis of polyene vibrations shows characteristic bands for C=C and C-C stretching, as well as C-H bending modes. aip.orgnih.govacs.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3020-3080 | Stretching | =C-H (alkene) |

| ~2850-2960 | Stretching | C-H (alkane - methyl groups) |

| ~1600-1650 | Stretching | C=C (conjugated alkene) nih.gov |

| ~1375 & ~1450 | Bending | C-H (methyl groups) |

| ~650-1000 | Out-of-plane Bending | =C-H (alkene) |

The precise positions and intensities of the C=C stretching bands are influenced by the conjugation within the polyene chain. nih.gov The out-of-plane =C-H bending vibrations in the fingerprint region can be particularly useful for providing information about the substitution pattern and stereochemistry (cis/trans) of the double bonds. aip.org

Electronic Spectroscopy for Conjugation (UV-Vis)

The extended π-system of 2,6-dimethyl-2,4,6-octatriene, arising from its three conjugated double bonds, makes it a strong absorber of ultraviolet radiation. Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing this conjugation, as the wavelength of maximum absorption (λmax) is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For conjugated polyenes, this energy gap decreases with increasing length of the conjugated system and is influenced by the molecule's specific geometry.

Early comprehensive studies by Alder et al. and O'Connor & Goldblatt provided foundational UV-Vis data for alloocimene. guidechem.comchemicalbook.com Their work established the characteristic absorption profile for this conjugated triene, showing intense absorption in the UV region. The reported spectroscopic data reveals a complex absorption band with multiple maxima, which is characteristic of conjugated trienes and reflects the vibrational fine structure associated with the electronic transition.

The following table summarizes the key UV-Vis absorption data for a mixture of alloocimene isomers as reported in the literature.

| Wavelength of Maximum Absorption (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|

| 278 | 42,870 | guidechem.comchemicalbook.com |

| 279 | 41,900 | guidechem.comchemicalbook.com |

| 290 | 32,500 | guidechem.comchemicalbook.com |

These values highlight the strong π→π* electronic transitions that are characteristic of the extended chromophore in the 2,6-dimethyl-2,4,6-octatriene structure. The high molar absorptivity values are indicative of a high probability of these electronic transitions occurring upon irradiation with UV light. While the provided data is for a mixture of isomers, it underscores the utility of UV-Vis spectroscopy in confirming the presence of the conjugated triene system. Further detailed studies on the isolated stereoisomers are necessary to assign specific spectral features to each unique geometric arrangement.

Theoretical and Computational Chemistry Approaches to 2,6 Dimethyl 2,4,6 Octatriene

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and energy of molecules, offering deep insights into their behavior.

The electronic behavior of 2,6-dimethyl-2,4,6-octatriene (B1666886), a conjugated polyene, is best described by Molecular Orbital (MO) theory. The overlapping p-orbitals of the carbon atoms in the triene system combine to form a set of π molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.com A small HOMO-LUMO gap indicates that a molecule is more reactive and polarizable. mdpi.com For conjugated systems like 2,6-dimethyl-2,4,6-octatriene, the primary electronic transition observed in UV-Visible spectroscopy corresponds to the excitation of an electron from the HOMO to the LUMO.

The symmetry of the frontier orbitals is crucial in predicting the outcomes of pericyclic reactions, such as the electrocyclic reactions common for octatrienes. researchgate.net For instance, under thermal conditions, the cyclization of a 4n+2 π-electron system like a triene proceeds via a disrotatory motion, a stereochemical outcome dictated by the symmetry of the HOMO. researchgate.net

Computational methods like Density Functional Theory (DFT) are used to calculate the energies of these orbitals and derive various reactivity descriptors. nih.gov

Table 1: Key Molecular Parameters Derived from HOMO-LUMO Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential; indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity, kinetic stability, and optical properties. mdpi.com |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Calculated from HOMO and LUMO energies; "hard" molecules have a large gap. nih.gov |

| Chemical Potential (μ) | The negative of electronegativity; describes the escaping tendency of electrons. | Calculated from HOMO and LUMO energies. nih.gov |

This table presents conceptual parameters. Specific energy values would be obtained from detailed DFT calculations.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are invaluable for investigating the mechanisms of chemical reactions. These methods allow chemists to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states.

A classic reaction for this class of compounds is the thermally or photochemically induced electrocyclic ring-closure. For example, different isomers of 2,4,6-octatriene undergo stereospecific cyclization to form corresponding 5,6-dimethyl-1,3-cyclohexadiene isomers. libretexts.org DFT calculations can model these pathways, confirming the stereochemical rules first proposed by Woodward and Hoffmann.

Under thermal conditions , (2E,4Z,6E)-2,4,6-octatriene yields only cis-5,6-dimethyl-1,3-cyclohexadiene. libretexts.org

Conversely, heating (2E,4Z,6Z)-2,4,6-octatriene produces only the trans-5,6-dimethyl-1,3-cyclohexadiene. libretexts.org

Computational modeling can precisely calculate the activation energy barriers for these transformations and confirm that the disrotatory pathway is favored energetically under thermal conditions, while a conrotatory pathway is favored under photochemical conditions.

Table 2: Stereochemical Outcomes of Electrocyclic Reactions of Octatriene Isomers

| Reactant Isomer | Condition | Product Isomer |

|---|---|---|

| (2E,4Z,6E)-2,4,6-octatriene | Heat (Thermal) | cis-5,6-dimethyl-1,3-cyclohexadiene libretexts.org |

| (2E,4Z,6Z)-2,4,6-octatriene | Heat (Thermal) | trans-5,6-dimethyl-1,3-cyclohexadiene libretexts.org |

The structure of 2,6-dimethyl-2,4,6-octatriene is characterized by significant complexity arising from both conformational freedom and stereoisomerism. Rotation around the single bonds in the carbon backbone gives rise to different conformers, while the presence of three double bonds allows for geometric (E/Z or cis/trans) isomers.

The compound can exist in several stereoisomeric forms, depending on the configuration around the C2-C3, C4-C5, and C6-C7 double bonds. Quantum chemical calculations can be used to determine the relative energies of these different isomers, predicting their thermodynamic stability. This is crucial for understanding which isomers are likely to be prevalent under specific conditions. The NIST Chemistry WebBook lists several distinct stereoisomers, highlighting the molecule's structural diversity. nist.govnist.govnist.gov

Table 3: Selected Stereoisomers of 2,6-Dimethyl-2,4,6-octatriene

| Isomer Name | Configuration | CAS Registry Number |

|---|---|---|

| (E,E)-2,6-Dimethyl-2,4,6-octatriene | trans, trans | 3016-19-1 nih.gov |

| (E,Z)-2,6-Dimethyl-2,4,6-octatriene | trans, cis | 7216-56-0 nist.govnist.gov |

| (Z,Z)-2,6-Dimethyl-2,4,6-octatriene | cis, cis | Not explicitly numbered in results, but listed as an isomer. nih.gov |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static structures at minimum energy points, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. Given the conformational flexibility of 2,6-dimethyl-2,4,6-octatriene due to rotation around its single bonds, it is an ideal candidate for MD studies.

Such simulations could provide valuable insights into:

The rates of interconversion between different rotational conformers.

The average conformation of the molecule in different environments, such as in the gas phase versus in a solvent.

The flexibility of the polyene chain and how it is influenced by the methyl substituents.

The temporal evolution of the molecule's shape, which can influence its reactivity and interactions with other molecules.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm structures.

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of 2,6-dimethyl-2,4,6-octatriene. The calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These predictions are primarily based on transitions between molecular orbitals, especially the HOMO→LUMO transition. Experimental data shows UV absorption maxima in the range of 278-290 nm for allo-ocimene. chemicalbook.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, etc.) and can be correlated with peaks in experimental Infrared (IR) and Raman spectra, aiding in the structural characterization of different isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (for 1H and 13C) and coupling constants. This is particularly useful for distinguishing between the various E/Z isomers, as the spatial arrangement of atoms significantly influences the local magnetic fields around the nuclei.

Table 4: Comparison of Experimental and Theoretical Spectroscopic Data

| Spectroscopic Technique | Experimental Data | Computationally Predicted Parameter |

|---|---|---|

| UV-Visible | λmax at 278-290 nm chemicalbook.com | Absorption wavelengths (λmax) and oscillator strengths from TD-DFT. |

| IR / Raman | Not specified in results | Vibrational frequencies and intensities from DFT. |

| NMR | Not specified in results | Chemical shifts (δ) and coupling constants (J) from DFT. |

Research Applications and Biological Significance of 2,6 Dimethyl 2,4,6 Octatriene

Applications in Organic Synthesis

2,6-Dimethyl-2,4,6-octatriene (B1666886) serves as a valuable building block in the synthesis of more complex chemical structures, finding applications in the creation of both intricate organic molecules and advanced polymer materials.

Precursor in the Synthesis of Complex Organic Molecules

The conjugated triene system of 2,6-Dimethyl-2,4,6-octatriene makes it a versatile precursor in the field of organic chemistry. Its defined structure is instrumental for researchers investigating the mechanisms of various chemical transformations. A key application of this compound is in pericyclic reactions, particularly the Diels-Alder reaction, which is a powerful tool for the formation of cyclic compounds. The conjugated system of alloocimene can undergo thermally induced electrocyclic reactions, leading to the formation of a cyclohexadiene ring. Furthermore, it serves as a starting material for the synthesis of other organic molecules through reactions such as oxidation to form epoxides and alcohols, or reduction to its saturated alkane form, 2,6-dimethyloctane (B150249).

A notable example of its application is in the synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde. This synthesis involves a multi-step process where a phosphonium (B103445) salt is condensed to generate 1,1,8,8-tetramethyl-2,7-dimethyl-2,4,6-octatriene, which is then hydrolyzed under acidic conditions to yield the final dialdehyde (B1249045) product.

Development of Polymer Materials and Elastomers

In the realm of materials science, 2,6-Dimethyl-2,4,6-octatriene has been successfully utilized in the development of novel polymer materials, specifically thermoplastic elastomers. Research has demonstrated that alloocimene can be copolymerized with isobutylene (B52900) through a process known as quasi-living carbocationic polymerization. This method allows for the synthesis of diblock, triblock, and tetrablock copolymers.

These resulting block copolymers exhibit the properties of thermoplastic elastomers, which combine the processability of thermoplastics with the elasticity of elastomers. An interesting finding is that even diblock copolymers of alloocimene and isobutylene demonstrate thermoplastic elastomeric behavior, a phenomenon attributed to the strain-induced crystallization of the polyisobutylene (B167198) block. The polyalloocimene blocks within these materials can be cured, suggesting their potential as a halogen-free replacement for materials like halobutyl rubber.

Properties of Alloocimene-Isobutylene Copolymers

| Copolymer Type | Monomers | Polymerization Method | Key Property | Potential Application |

|---|---|---|---|---|

| Diblock, Triblock, Tetrablock | Alloocimene, Isobutylene | Quasi-living carbocationic polymerization | Thermoplastic Elastomer | Halogen-free replacement for halobutyl rubber |

Biological Activity and Ecological Roles

2,6-Dimethyl-2,4,6-octatriene plays a significant role in the natural world, particularly in the defense mechanisms of plants and as a chemical messenger in insect communication. Its biological activity also extends to antimicrobial properties.

Role in Plant Defense Mechanisms: Insights from Thermal Isomerization

Plants produce a variety of volatile organic compounds as a defense against herbivores and pathogens, and 2,6-Dimethyl-2,4,6-octatriene is a key component of these chemical defenses. The thermal isomerization of its isomers, α-ocimene and β-ocimene, to alloocimene is a crucial aspect of this defense mechanism. Theoretical studies support an experimental proposal that the rearrangement of cis-β-ocimene to alloocimene occurs via a six-membered cyclic transition state in a single, concerted step. nih.govresearchgate.net

Volatile alloocimene has been shown to activate defense genes in plants. For instance, in Arabidopsis thaliana, exposure to alloocimene induces resistance against the fungal pathogen Botrytis cinerea. mdpi.com This induced resistance suggests that alloocimene acts as a signaling molecule that primes the plant's defense responses. mdpi.comoup.com

Semiochemical Functionality and Molecular Interaction Mechanisms

2,6-Dimethyl-2,4,6-octatriene functions as a semiochemical, a chemical substance that carries a message. These signals are crucial in the interactions between organisms. For example, it can prime neighboring plants to enhance their defense against insects like the sweet potato weevil. mdpi.com

The interaction of plant volatile organic compounds with the olfactory systems of insects is a complex process that is fundamental to how insects locate host plants. nih.govresearchgate.net These volatile compounds can act as attractants, guiding insects to suitable food sources and oviposition sites.

Investigation of Antimicrobial Action through Membrane Disruption

Research has indicated that 2,6-Dimethyl-2,4,6-octatriene possesses antimicrobial properties. It has been shown to increase the resistance of Arabidopsis thaliana against the pathogenic fungus Botrytis cinerea. mdpi.com Furthermore, it exhibits high toxicity to the larvae of four mosquito species, suggesting its potential as a natural pesticide. mdpi.com

While the precise mechanism of its antimicrobial action is an area of ongoing investigation, a common mode of action for many antimicrobial compounds, including essential oil components, is the disruption of the microbial cell membrane. nih.gov This disruption can lead to increased membrane permeability and the leakage of cellular contents, ultimately resulting in cell death. The lipophilic nature of terpenes like alloocimene facilitates their interaction with the lipid bilayer of cell membranes.

Biological Activities of 2,6-Dimethyl-2,4,6-octatriene

| Activity | Organism/System | Observed Effect |

|---|---|---|

| Plant Defense | Arabidopsis thaliana | Induces resistance against Botrytis cinerea |

| Semiochemical | Plants/Insects | Primes neighboring plants against sweet potato weevil |

| Insecticidal | Mosquito larvae | High toxicity |

| Antifungal | Botrytis cinerea | Contributes to plant resistance |

Conclusion and Future Directions in 2,6 Dimethyl 2,4,6 Octatriene Research

Synthesis of Current Academic Understanding

2,6-Dimethyl-2,4,6-octatriene (B1666886), commonly known as alloocimene, is a naturally occurring acyclic monoterpene with a conjugated triene system. nih.govnist.gov Its chemical structure, C10H16, allows for multiple geometric isomers due to the arrangement of substituents around its three double bonds, with the (4E,6E) and (4E,6Z) isomers being notable examples. nist.govnist.gov This isomeric complexity is fundamental to its varied chemical behavior and biological functions.

Current research has firmly established alloocimene as a significant model compound in advanced organic chemistry for studying the reactions of conjugated trienes. Its participation in thermally induced electrocyclic reactions to form cyclohexadiene rings and its function as a diene component in Diels-Alder reactions are well-documented. Furthermore, it is a key substrate for investigating thermal and photochemical isomerization processes, providing critical insights into the potential energy surfaces and decay pathways of excited triplet states in conjugated systems. The synthesis of alloocimene is often achieved through the thermal isomerization of α-pinene, a readily available natural product.

From a biological perspective, 2,6-dimethyl-2,4,6-octatriene is recognized as a semiochemical, playing a role in chemical communication between organisms. nih.govchemicalbook.comchemicalbook.com It is a constituent of various plant volatiles, including those from Fissistigma maclurei and mangoes. chemicalbook.comsigmaaldrich.com Research has also demonstrated its ability to activate defense genes in plants such as Arabidopsis thaliana, suggesting a role in inducing resistance against pathogens. sigmaaldrich.com Its diffusive, herbaceous odor has led to its use in low-cost industrial fragrances. chemicalbook.com

Identification of Key Research Gaps and Challenges

Despite the foundational knowledge, significant gaps and challenges persist in the comprehensive understanding of 2,6-dimethyl-2,4,6-octatriene.

Elucidation of Specific Biological Roles: While termed a "semiochemical," its precise functions in mediating interactions for the majority of organisms in which it is found remain largely uncharacterized. The specific contexts (e.g., pheromone, kairomone, allomone) and the corresponding behavioral responses in insects and other organisms are often not fully understood.

Biosynthetic Pathways: The enzymatic machinery and genetic underpinnings of alloocimene biosynthesis in various plant and potentially microbial species are not well-defined. Understanding these pathways is crucial for metabolic engineering and biotechnological production.

Isomer-Specific Functions: Much of the research treats alloocimene as a mixture of isomers. A significant challenge lies in decoupling the specific chemical and biological activities of each distinct geometric isomer. The differential reactivity of isomers in Diels-Alder reactions highlights the need for more isomer-specific investigations.

Mechanism of Action in Plant Defense: The molecular mechanisms by which alloocimene activates defense genes and induces resistance in plants are not fully elucidated. Identifying the receptors and downstream signaling components is a key area for future research.

Polymer Science Applications: Although its use as a component in polymers and varnishes is mentioned, the public domain lacks detailed studies on how its incorporation affects polymer properties and the development of novel materials derived from it. chemicalbook.com

Stereoselective Synthesis: A primary chemical challenge is the development of highly efficient and stereoselective synthetic methods to access individual isomers in high purity. Such methods are essential for accurately studying isomer-specific properties and functions.

Prospective Avenues for Advanced Chemical and Biological Investigations

Future research on 2,6-dimethyl-2,4,6-octatriene is poised to expand in several promising directions, bridging fundamental chemistry with applied biological science.

Advanced Chemical Synthesis and Catalysis: A major focus should be on developing novel catalytic systems for the stereoselective synthesis of specific alloocimene isomers. This would enable more precise studies of their individual properties and facilitate their use as chiral building blocks in organic synthesis. Further exploration of its reactivity in pericyclic reactions and other transformations could lead to the discovery of new synthetic methodologies.

Biotechnological Production: Investigating and engineering the biosynthetic pathways of alloocimene in microorganisms or plants could lead to sustainable and cost-effective production methods. This would provide a valuable alternative to chemical synthesis from α-pinene and open avenues for producing specific isomer profiles.

Ecological and Agricultural Applications: There is significant potential in exploring its role in pest management. Detailed studies could identify specific isomers that act as attractants or repellents for agricultural pests or disease vectors, leading to the development of novel semiochemical-based control strategies. Further research into its role in inducing plant immunity could yield natural and effective crop protection agents. sigmaaldrich.com

Materials Science: A prospective area of chemical investigation is the systematic study of alloocimene as a monomer or additive in polymer synthesis. Research could focus on creating polymers with unique thermal, mechanical, or optical properties derived from its conjugated triene structure.

Mechanistic Biology and Receptor Identification: Future biological studies should aim to identify the specific olfactory receptors in insects and the molecular targets in plants that perceive alloocimene. This would provide a mechanistic understanding of its function as a semiochemical and a plant defense elicitor, paving the way for targeted applications.

常见问题

Q. What are the key thermodynamic properties of 2,6-dimethyl-2,4,6-octatriene, and how were they experimentally determined?

The compound’s thermodynamic data, such as the enthalpy of combustion (ΔcH°liquid = -1481.3 ± 1.2 kcal/mol), were derived using bomb calorimetry and validated through rigorous reanalysis . Phase change data (e.g., melting point ) were measured via differential scanning calorimetry (DSC) with an uncertainty of ±0.15 K, as reported by the NIST Thermodynamics Research Center . Researchers should validate these values using standardized calibration protocols and account for potential isomer interference in calorimetric measurements.

Q. What spectroscopic methods are recommended for identifying 2,6-dimethyl-2,4,6-octatriene and its stereoisomers?

Gas chromatography-mass spectrometry (GC-MS) is widely used for separation and identification, especially in plant volatile studies (e.g.,昆仑雪菊挥发油 analysis ). Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for distinguishing stereoisomers like (4E,6Z)- and (4E,6E)-forms. The IUPAC InChIKey GQVMHMFBVWSSPF-DAIHKBMKSA-N provides a reference for spectral database matching. Ensure deuterated solvents are avoided in NMR to prevent peak overlap with hydrocarbon signals.

Q. How is 2,6-dimethyl-2,4,6-octatriene synthesized in laboratory settings?

A common method involves sodium-promoted cyclization of alloocimene, as reported in early organic synthesis studies . Researchers should optimize reaction conditions (e.g., inert atmosphere, controlled temperature) to minimize polymerization side reactions. Purity can be enhanced via fractional distillation under reduced pressure (boiling point: 73–75 °C at 14 mmHg ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for 2,6-dimethyl-2,4,6-octatriene?

Discrepancies in values like or ΔcH° may arise from isomer mixtures or calibration errors. For example, Hawkins and Eriksen’s original 1954 data were later revised by Cox and Pilcher (1970) using improved instrumentation . To address inconsistencies:

Q. What experimental designs are optimal for studying the biological activity of 2,6-dimethyl-2,4,6-octatriene in ecological interactions?

In bee attraction studies, artificial feeder assays with limonene as a positive control (62% preference) and 2,6-dimethyl-2,4,6-octatriene as a test compound (1–4% activity) revealed dose-dependent behavioral responses . Key considerations:

- Use GC-MS to verify compound purity in test solutions.

- Pair bioassays with electrophysiological recordings to differentiate olfactory vs. gustatory cues.

- Account for environmental variables (e.g., humidity) that alter volatility.

Q. What challenges arise in isolating and characterizing stereoisomers of 2,6-dimethyl-2,4,6-octatriene?

The compound’s (4E,6Z)- and (4E,6E)-isomers require chiral chromatography or crystallization for separation . Challenges include:

- Overlapping UV/Vis spectra complicating HPLC analysis.

- Isomerization under light or heat.

- Limited commercial availability of pure isomers, necessitating in-house synthesis .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。